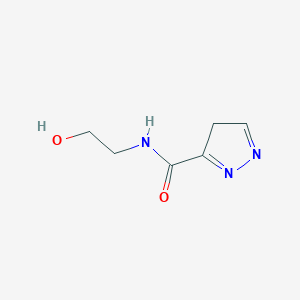

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

Vue d'ensemble

Description

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . It has been studied for its interaction with various targets. A main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity by an "entourage effect" . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

PEA participates in a number of enzymatic reactions . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The presence of PEA or other structurally related N-acylethanolamines enhances anandamide activity .

Pharmacokinetics

HEP was administered by oral route to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose .

Result of Action

Action Environment

It is known that the compound is a strong base used to salify organic acids of pharmaceutical interest in order to improve their solubility in water .

Activité Biologique

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is a compound that has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and pharmacokinetics.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida krusei .

Summary of Antimicrobial Studies

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| PEA Derivative 1 | Staphylococcus aureus | High |

| PEA Derivative 2 | Escherichia coli | Moderate |

| PEA Derivative 3 | Candida krusei | High |

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific microbial targets.

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

In Vivo Anti-inflammatory Studies

| Compound | Model | Inhibition (%) |

|---|---|---|

| PEA Derivative A | Carrageenan-induced edema | 75% |

| PEA Derivative B | Acetic acid-induced permeability | 78% |

These results highlight the potential of this compound in treating inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT29). The half-maximal cytotoxic concentration (CC50) values indicate promising activity compared to established chemotherapeutics .

Cytotoxicity Data

| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| HT29 | 58.4 | Cisplatin: 47.2 |

| A549 | 70.0 | Fluorouracil: 381.2 |

This data suggests that this compound may serve as a lead compound for the development of new anticancer therapies.

The biological effects of this compound are mediated through various biochemical pathways:

- Binding to Nuclear Receptors : The compound interacts with nuclear receptors, influencing gene expression related to inflammation and pain modulation.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with favorable plasma profiles observed in clinical trials . This profile supports its potential use in therapeutic applications.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h2,10H,1,3-4H2,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABYFMPNKDGTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN=C1C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.